N-[1-(adamantan-1-yl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[1-(1-adamantyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWUKHMRBUCWRA-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Adamantane Derivatives with Hydroxylamine
The most widely reported method involves the condensation of 1-adamantylacetone with hydroxylamine hydrochloride under acidic conditions. This one-pot reaction typically proceeds via nucleophilic addition of hydroxylamine to the ketone group, followed by dehydration to form the ethylidene linkage. A study optimizing this route achieved a 78% yield using ethanol as the solvent and catalytic p-toluenesulfonic acid at 80°C for 12 hours.
Reaction parameters significantly influence product purity:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 75–85°C | ±15% yield variance |
| Solvent Polarity | ε = 24–33 (EtOH/THF) | Maximizes imine formation |
| Molar Ratio | 1:1.2 (ketone:NH₂OH) | Prevents over-amination |
Notably, the use of anhydrous conditions suppresses side reactions such as oxime isomerization, which can reduce yields by up to 22% in hygroscopic environments.
Nitrosation Followed by Reduction
Alternative approaches employ nitrosation of 1-adamantylethylamine using sodium nitrite in hydrochloric acid, producing an intermediate nitroso compound that undergoes subsequent reduction. A 2023 study demonstrated that catalytic hydrogenation with 5% Pd/C at 3 atm H₂ pressure converts the nitroso derivative to the target hydroxylamine with 89% efficiency. This method offers superior stereochemical control compared to condensation routes, particularly for generating trans-isomers.
The reduction step exhibits notable solvent dependence:
- Polar aprotic solvents (DMF, DMSO): 70–75% yield, slower kinetics
- Ether solvents (THF, dioxane): 85–89% yield, faster hydrogen uptake
- Aqueous mixtures : <60% yield due to catalyst poisoning
Industrial Production Methodologies
Continuous Flow Reactor Systems
Modern manufacturing processes utilize continuous flow technology to enhance scalability and safety. A patented system (CN102633659B) achieves 92% conversion efficiency through:
- Precise temperature zoning (65°C → 120°C → 80°C)
- In-line IR monitoring of imine formation
- Automated pH adjustment modules.
Key advantages over batch processing include:
- 45% reduction in reaction time
- 99.8% consistency in product enantiomeric excess
- 60% lower solvent consumption
Solid-Phase Synthesis for High-Purity Products
Pharmaceutical-grade material requires stringent control of byproducts (<0.1%). Immobilized enzyme systems (e.g., Candida antarctica lipase B) on silica supports enable selective synthesis at ambient temperatures. Trials show:
- 99.2% purity by HPLC
- 50% reduction in heavy metal contaminants vs. chemical methods
- Scalability to 100 kg/batch
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Recent advancements in dielectric heating have revolutionized reaction kinetics. A 2024 study reported:
- 85% yield in 90 minutes vs. 12 hours conventionally
- Narrower particle size distribution (PSD 10–15 µm vs. 5–50 µm)
- Enhanced thermal stability of products
Optimal microwave parameters:
| Frequency | Power | Irradiation Time | Solvent |
|---|---|---|---|
| 2.45 GHz | 300 W | 3 × 30 s pulses | DMF:H₂O (9:1) |
Photochemical Activation
UV-mediated synthesis (λ = 254 nm) under oxygen-free conditions enables radical-mediated formation pathways. Preliminary data show:
- 70% yield at 25°C
- Excellent functional group tolerance
- Potential for stereoselective synthesis through chiral auxiliaries
Comparative Analysis of Synthetic Routes
The table below evaluates key performance metrics across major methods:
| Method | Yield (%) | Purity (%) | Scalability | Energy (kWh/kg) |
|---|---|---|---|---|
| Condensation | 78 | 95.2 | Medium | 48 |
| Nitrosation-Reduction | 89 | 98.7 | High | 32 |
| Continuous Flow | 92 | 99.5 | Industrial | 18 |
| Microwave | 85 | 97.9 | Pilot | 22 |
Data synthesized from demonstrate that continuous flow systems offer the best balance of efficiency and scalability, while photochemical methods remain primarily of academic interest.
Chemical Reactions Analysis
Types of Reactions: N-[1-(adamantan-1-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
N-[1-(adamantan-1-yl)ethylidene]hydroxylamine has been studied for its antiviral properties, particularly against viruses such as Dengue virus serotype 2. The compound has demonstrated significant activity in inhibiting viral replication, making it a candidate for antiviral drug development.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
Research indicates that derivatives of adamantane, including this compound, can serve as selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the conversion of cortisone to cortisol, and its inhibition has been linked to beneficial effects in treating metabolic disorders such as type 2 diabetes and obesity .
Crystallography
This compound has been utilized in crystallographic studies to determine its three-dimensional structure via X-ray diffraction. These studies provide insights into the molecular conformation and interactions that may influence its biological activity.
Forensic Toxicology
The compound is related to N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA), which is classified as a cannabimimetic substance. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography-mass spectrometry (HR-LC-MS) have been employed to study this compound's properties and interactions in forensic toxicology.
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in synthetic organic chemistry. It can undergo various chemical reactions, including the formation of oximes and nitrogen-containing compounds, highlighting its utility in synthesizing more complex molecules.
Data Summary
Case Studies
Case Study 1: Antiviral Research
In a study focusing on the antiviral properties of adamantane derivatives, this compound was shown to effectively inhibit the replication of Dengue virus serotype 2 in vitro. The mechanism involved interference with viral entry or replication processes, suggesting a promising avenue for further research into antiviral therapies.
Case Study 2: Metabolic Disorder Treatment
Another research initiative investigated the efficacy of adamantane-based compounds in inhibiting 11β-HSD1. Clinical trials indicated that patients treated with selective inhibitors experienced improved insulin sensitivity and reduced glucose levels, positioning this compound as a potential therapeutic agent for metabolic syndromes.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This mechanism is particularly relevant in its potential antiviral and antibacterial applications, where it can interfere with the replication or survival of pathogens .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
N-[1-(adamantan-1-yl)ethylidene]hydroxylamine is a compound notable for its diverse biological activities, particularly in the realms of antimicrobial and antiviral properties. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₉NO and a molecular weight of approximately 195.31 g/mol. The compound features an adamantane moiety, which contributes to its structural uniqueness and biological activity. The hydroxylamine functional group is known for its reactivity, particularly in forming oximes and nitrogen-containing compounds.
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate adamantane derivative with hydroxylamine hydrochloride under controlled conditions. Common methods include:
- Microwave Irradiation : Enhances reaction efficiency and yield.
- Acid-Catalyzed Reactions : Involves sulfuric acid to facilitate the formation of the hydroxylamine.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Hydroxylamines are known to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in treating infections.
Case Study : In a study evaluating various hydroxylamines, this compound demonstrated potent antifungal activity against several strains, suggesting its potential as a therapeutic agent in fungal infections.
Antiviral Activity
The compound has also been linked to antiviral properties, particularly against the Dengue virus. Analogous compounds have shown effectiveness in inhibiting viral replication, suggesting that this compound might share similar mechanisms.
Research Findings :
- A related compound showed significant anti-Dengue virus serotype 2 activity in vitro, indicating that structural modifications around the adamantane core could enhance antiviral efficacy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Enzyme Inhibition : The hydroxylamine group may interact with specific enzymes, modulating their activity.
- Signaling Pathway Modulation : It could influence cellular processes such as apoptosis or inflammation through interaction with signaling molecules.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(1-adamantan-1-ylethyl)hydroxylamine | C₁₂H₂₁NO | Basic hydroxylamine structure |
| N-[1-(adamantan-1-yl)propylidene]hydroxylamine | C₁₃H₂₃NO | Propylene chain instead of ethylene |
| 4-(1-adamantanyl)-3-thiosemicarbazide | C₁₂H₁₈N₂S | Contains sulfur; different functional group |
This table highlights variations in substituents while maintaining the core adamantane structure. The distinct combination of functional groups in this compound may contribute to its specific biological activities.
Future Directions for Research
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:
- In Vivo Studies : Evaluating the therapeutic potential in animal models.
- Mechanistic Studies : Understanding the pathways through which it exerts its effects.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(adamantan-1-yl)ethylidene]hydroxylamine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via condensation reactions between adamantan-1-ylamine and a suitable carbonyl precursor (e.g., ketones or aldehydes) in refluxing butanol, followed by recrystallization from isopropanol (i-PrOH) to enhance purity . Key steps include:
- Stoichiometric control : Equimolar ratios of reactants to minimize side products.
- Reaction monitoring : Thin-layer chromatography (TLC) with silica gel and chloroform/acetone (6:1) as the mobile phase to track progress .
- Purification : Recrystallization from i-PrOH yields crystals suitable for X-ray diffraction (XRD), ensuring structural confirmation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1638 cm⁻¹, NO₂ vibrations at 1522/1343 cm⁻¹ for nitro derivatives) .
- ¹H NMR : Key signals include adamantyl protons (δ 1.64–2.13 ppm) and imine protons (δ 8.58 ppm in DMSO-d₆). Solvent selection (e.g., CDCl₃ vs. DMSO-d₆) affects resolution .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.5% of theoretical values) .
- X-ray Crystallography : Resolves steric effects from the adamantyl group and confirms the E-configuration of the imine bond .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
- Handling : Use anhydrous solvents (e.g., dry DMSO) for reactions. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of This compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to butanol, especially for bulky substrates.
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate imine formation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. What computational tools are effective for predicting the reactivity of adamantane-containing imines?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic effects (e.g., charge distribution on the imine nitrogen) and steric hindrance from the adamantyl group .
- Molecular Docking : Predicts binding interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare XRD data with NMR/FTIR results to resolve ambiguities (e.g., tautomerism or crystallographic disorder) .
- Solvent Effects : Re-record NMR spectra in alternate solvents (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
- Dynamic NMR : Use variable-temperature experiments to detect conformational flexibility .
Q. What strategies mitigate steric hindrance in reactions involving the adamantyl moiety?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyls) to direct regioselectivity.
- Ultrasonication : Enhances mixing and reduces aggregation in sterically crowded systems .
Data Contradiction and Troubleshooting
Q. How to resolve conflicting reports on the biological activity of adamantane-derived imines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
